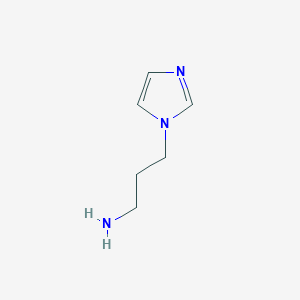

1-(3-Aminopropyl)imidazole

描述

Structure

2D Structure

属性

IUPAC Name |

3-imidazol-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c7-2-1-4-9-5-3-8-6-9/h3,5-6H,1-2,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHWOCLBMVSZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063685 | |

| Record name | 1H-Imidazole-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1H-Imidazole-1-propanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5036-48-6 | |

| Record name | 1H-Imidazole-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5036-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-propanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005036486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-1-propanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazole-1-propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-Aminopropyl)imidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN37N4JU4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Transition Metal Chelates (e.g., Co(II), Ni(II), Cu(II), Zn(II), Cd(II))

A variety of transition metal complexes with 1-(3-Aminopropyl)imidazole and its derivatives have been reported. For instance, tridentate chelate complexes with the general formula M[LX · 2H₂O], where M can be Co(II), Ni(II), Cu(II), Zn(II), or Cd(II), have been synthesized from a Schiff base ligand derived from this compound. tandfonline.comtandfonline.comresearchgate.net Characterization using techniques such as electronic absorption spectra and magnetic susceptibility measurements has suggested different geometries for these complexes. For example, the copper complex often adopts a square-planar or distorted square-planar geometry, while other metal complexes in this series tend to exhibit octahedral geometries. tandfonline.comtandfonline.comresearchgate.net The formation of one-dimensional polymeric chain structures has also been observed for some zinc(II) complexes. researchgate.net

Table 1: Examples of Transition Metal Complexes with this compound Derivatives

| Metal Ion | Ligand System | Proposed Geometry | Reference |

| Cu(II) | Schiff base of this compound and salicylaldehyde | Square-planar | tandfonline.comtandfonline.comresearchgate.net |

| Co(II) | Schiff base of this compound and salicylaldehyde | Octahedral | tandfonline.comtandfonline.comresearchgate.net |

| Ni(II) | Schiff base of this compound and salicylaldehyde | Octahedral | tandfonline.comtandfonline.comresearchgate.net |

| Zn(II) | Schiff base of this compound and salicylaldehyde | Octahedral | tandfonline.comtandfonline.comresearchgate.net |

| Cd(II) | Schiff base of this compound and salicylaldehyde | Octahedral | tandfonline.comtandfonline.comresearchgate.net |

| Ni(II) | This compound and thiocyanate | 2D Layer | researchgate.net |

| Cd(II) | This compound and thiocyanate | 1D Double Chain | researchgate.net |

Silver(I) Complexes and Their Coordination

This compound and its Schiff base derivatives readily coordinate to silver(I) ions. maynoothuniversity.iecore.ac.ukmaynoothuniversity.ie The resulting silver(I) complexes have been structurally characterized, revealing interesting coordination features. maynoothuniversity.iecore.ac.uk For instance, the complex [Ag(apim)]ClO₄ (where apim = this compound) has been synthesized and its crystal structure determined. core.ac.uk These complexes often exhibit linear or near-linear coordination geometries around the Ag(I) center, a common feature for d¹⁰ metal ions. The coordination typically involves the nitrogen atoms of the imidazole (B134444) ring and the aminopropyl side chain. core.ac.uk

Palladium Nanoparticle Decoration on Functionalized Nanosheets

In the realm of materials science, this compound has been utilized to functionalize porous graphene oxide nanosheets (GONs). acs.orgbohrium.com These functionalized nanosheets can then be decorated with palladium nanoparticles (Pd NPs). acs.orgbohrium.com The this compound moiety is covalently immobilized onto the GONs, providing amine-terminated imidazolium (B1220033) sites that facilitate the anchoring of the palladium nanoparticles. acs.org This approach has been used to develop hybrid nanomaterials that can serve as efficient and recyclable heterogeneous nanocatalysts for various organic transformations, such as the oxidative amidation of aldehydes. acs.org The resulting catalyst, GO-Imd-Pd, has been characterized by a suite of physicochemical techniques including FT-IR, XRD, TEM, and XPS. acs.org

Coordination Chemistry and Metal Complexation

Structural Elucidation of Metal Complexes

The determination of the structure of metal complexes involving 1-(3-aminopropyl)imidazole and its derivatives is crucial for understanding their chemical and physical properties. This is typically achieved through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic methods provide valuable insights into the coordination environment of the metal ion and the binding mode of the ligand.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of metal complexes with Apim-derived ligands are informative about the geometry around the metal center. For instance, in a study of tridentate chelate complexes with a Schiff base derived from this compound and salicylaldehyde, the UV-Vis spectra suggested a square-planar geometry for the copper(II) complex, while other metal complexes like Co(II) and Ni(II) were proposed to have octahedral geometries. tandfonline.com Similarly, for chalcone-based Schiff base complexes of Apim, electronic spectra and magnetic susceptibility measurements pointed towards a distorted square planar geometry for the Cu(II) ion and distorted tetrahedral geometries for Co(II), Ni(II), and Zn(II) complexes. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in confirming the coordination of the ligand to the metal ion. The formation of a Schiff base from this compound is marked by the disappearance of the strong C=O band of the aldehyde and the N-H bending of the amine, and the appearance of a new imine (C=N) band around 1650 cm⁻¹. core.ac.uk Upon complexation, shifts in the vibrational frequencies of the imidazole (B134444) ring and the imine group can confirm their involvement in coordination. For example, in imidazole-copper(II) complexes, changes in the IR spectrum compared to the raw materials indicate the formation of the complex. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes, particularly for diamagnetic metal ions like Zn(II) and Ag(I). maynoothuniversity.ie For a synthesized phenylurea propyl imidazole (PUPI) from this compound, ¹H NMR confirmed the successful reaction by the shift of CH₂ peaks adjacent to the amino group and the disappearance of the -NH₂ peak. acs.org In paramagnetic complexes, the paramagnetism of the metal ion can lead to significant shifting and broadening of NMR signals, providing information about the electronic structure. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is specifically used for studying paramagnetic metal complexes, such as those of copper(II). The EPR spectra of a Cu(II) complex with a Schiff base of Apim, recorded at room temperature, confirmed a distorted square-planar geometry. tandfonline.comresearchgate.net The EPR parameters can provide detailed information about the nature of the metal-ligand bonding and the symmetry of the coordination sphere. nih.gov

| Complex | Technique | Key Findings | Reference |

|---|---|---|---|

| Cu(II) complex of N-[this compound]salicylaldimine | UV-Vis, EPR | Suggests a distorted square-planar geometry. | tandfonline.com |

| Co(II), Ni(II) complexes of N-[this compound]salicylaldimine | UV-Vis | Suggests an octahedral geometry. | tandfonline.com |

| Cu(II) complex of chalcone-based Schiff bases of Apim | UV-Vis | Indicates a distorted square planar geometry. | nih.gov |

| Co(II), Ni(II), Zn(II) complexes of chalcone-based Schiff bases of Apim | UV-Vis | Suggests a distorted tetrahedral geometry. | nih.gov |

| Ag(I) complex of Apim-salicylaldehyde Schiff base | ¹H, ¹³C NMR | Characterization of the diamagnetic complex structure. | maynoothuniversity.ie |

Electrochemical Behavior of Metal Complexes

The electrochemical properties of metal complexes of this compound and its derivatives are often investigated using cyclic voltammetry. This technique provides insights into the redox behavior of the metal center and the influence of the ligand environment on the electron transfer processes.

The electrochemical behavior of a copper(II) complex with a Schiff base of Apim has been studied by cyclic voltammetry. tandfonline.comresearchgate.netscilit.com In another study, the redox behavior of a copper(II) complex with a chalcone-based Schiff base of Apim was also investigated using this method. nih.gov Cyclic voltammetry of copper(II)-imidazole complexes often reveals a two-step reduction process. The first step is typically a quasi-reversible, single-electron transfer corresponding to the Cu(II)/Cu(I) redox couple. The second step is usually an irreversible reduction of the Cu(I) species to metallic copper. wojast.org.ng

The redox potential of these complexes can be influenced by factors such as the ligand structure and the pH of the medium. For copper(II)-imidazole systems, increasing the pH can cause the electrode process to become more irreversible. wojast.org.ng Spectroelectrochemical experiments on iron tetraphenylporphyrin (B126558) in the presence of this compound have shown that the ligand complexes with the iron center, leading to reversible reduction processes. escholarship.org Furthermore, a polymer-supported copper catalyst derived from this compound has been developed, and its redox interconversion was found to be electrochemically quasi-reversible. researchgate.net

| Complex System | Technique | Key Findings | Reference |

|---|---|---|---|

| Copper(II) imidazole complexes | Cyclic Voltammetry | Two-step reduction (Cu(II)/Cu(I) and Cu(I)/Cu(0)); quasi-reversible first step. | wojast.org.ng |

| Iron tetraphenylporphyrin with this compound | Cyclic Voltammetry, Spectroelectrochemistry | Reversible reduction of the complexed iron center. | escholarship.org |

| Polymer-supported Copper catalyst with this compound | Cyclic Voltammetry | Quasi-reversible redox interconversion. | researchgate.net |

| Copper(II) complex of chalcone-based Schiff bases of Apim | Cyclic Voltammetry | Investigation of the redox behavior of the copper center. | nih.gov |

Catalysis and Reaction Engineering

Catalytic Applications of 1-(3-Aminopropyl)imidazole and its Derivatives

The catalytic activity of this compound and its derivatives is exploited in several areas of polymer chemistry and organic synthesis. Its ability to influence reaction kinetics and participate in catalytic cycles makes it a valuable component in the production of various materials and chemical intermediates.

Epoxy Resin Curing Agents and Accelerators

This compound and its derivatives have demonstrated significant utility as both curing agents and accelerators in epoxy resin systems. The presence of the imidazole (B134444) group allows it to catalyze curing reactions, leading to faster processing times and lower energy consumption acs.org.

A notable derivative, Phenylurea propyl imidazole (PUPI), synthesized from this compound and phenyl isocyanate, has been investigated as a thermal latent curing agent for diglycidylether bisphenol A (DGEBA) based epoxy resins. This one-component epoxy resin system exhibits excellent stability at ambient temperature and achieves high conversion rates at elevated temperatures. For instance, conversions of 97.6% and 99.3% were achieved at 120°C and 140°C in 5.17 and 1.95 minutes, respectively acs.org.

Furthermore, PUPI has been shown to act as an effective accelerator for dicyandiamide (B1669379) (DICY), a common curing agent for epoxy resins. The incorporation of PUPI significantly lowers the curing temperature of DICY-based formulations. The catalytic action of the imidazole moiety is credited with this acceleration, which reduces both the curing temperature and time acs.org.

Table 1: Effect of PUPI on the Curing Temperature of DGEBA with DICY

| PUPI Content (wt%) | Onset Temperature (°C) | Peak Temperature (°C) |

| 0 | 173 | 204 |

| 1 | 111 | 155 |

| 5 | 85 | 131 |

| 10 | 72 | 122 |

| Data sourced from a 2024 study on phenylurea propyl imidazole as a thermal latent curing agent and accelerator. acs.org |

Urethane (B1682113) Reactions

This compound is recognized as a selective catalyst in the formation of urethanes basf.com. The production of polyurethanes, a versatile class of polymers, relies on the catalyzed reaction between isocyanates and polyols. The catalytic activity of this compound in these reactions is attributed to the nitrogen-containing functional groups within its structure.

Computational studies have been conducted to understand the catalytic effect of various amine-based catalysts, including this compound, on urethane formation. These studies investigate the reaction mechanisms and energetic profiles to elucidate how different catalysts influence the reaction rate. The presence of both a primary amine and an aromatic imidazole group in this compound provides multiple potential catalytic sites basf.com.

Metal-Catalyzed Organic Reactions

While the primary amine and imidazole moieties of this compound make it a promising candidate as a ligand in metal-catalyzed organic reactions, specific, detailed research findings on its application in this area with common transition metals such as copper, ruthenium, or iridium are not extensively documented in the available literature. However, the broader class of imidazole derivatives is widely utilized in this field. Imidazole-containing ligands are known to coordinate with various transition metals, forming stable complexes that can catalyze a wide range of organic transformations, including cross-coupling reactions and C-H activation beilstein-journals.orgnih.govresearchgate.net. The bifunctional nature of this compound suggests its potential to act as a bidentate ligand, which could offer unique reactivity and selectivity in such catalytic systems.

Oxidative Amidation of Aldehydes

A significant application of a this compound derivative has been demonstrated in the oxidative amidation of aldehydes. Specifically, a nanocatalyst composed of palladium nanoparticles supported on this compound-functionalized porous graphene oxide nanosheets (GO-Imd-Pd) has been developed and proven to be highly effective for this transformation acs.org. This heterogeneous catalyst leverages the functional groups of the imidazole derivative to stabilize the palladium nanoparticles and provides Lewis acidic sites that activate the reactant molecules, leading to high product yields acs.org.

The GO-Imd-Pd catalyst is easily separable from the reaction mixture through centrifugation and has shown excellent recyclability, maintaining its activity for up to six catalytic runs without significant degradation acs.org. This highlights the potential of utilizing this compound in the design of robust and reusable heterogeneous catalysts for important organic reactions.

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The ability of this compound to coordinate with metal centers through its nitrogen atoms makes it a valuable ligand in both homogeneous and heterogeneous catalysis. The imidazole ring and the aminopropyl side chain can act in concert or independently to stabilize metal complexes and influence their catalytic performance.

Palladium Nanoparticle Catalysts

As mentioned previously, this compound plays a crucial role as a ligand in the stabilization of palladium nanoparticles for catalytic applications. In the GO-Imd-Pd nanocatalyst, the this compound is covalently immobilized onto the graphene oxide support. This functionalization serves a dual purpose: it provides anchoring sites for the palladium nanoparticles, preventing their agglomeration, and it electronically modifies the support, which can influence the catalytic activity of the palladium centers acs.org. The resulting hybrid material acts as a highly efficient and reusable heterogeneous catalyst for the oxidative amidation of aldehydes acs.org. The successful application of this compound in this context underscores its potential in the development of advanced catalytic materials.

Reaction Optimization and Efficiency

The efficiency of a catalytic process hinges on a delicate balance of several operational variables. For catalysts like this compound, which possesses both a basic imidazole ring and a primary amine, understanding the interplay of reaction conditions is paramount for achieving desired outcomes.

The catalytic performance of this compound and its derivatives is intricately linked to the concentration of the catalyst, the reaction temperature, and the applied pressure. While specific kinetic data for the neat compound across a range of reactions is not extensively documented in publicly available literature, valuable insights can be drawn from studies on its derivatives and related imidazole-based catalysts.

Concentration: The concentration of a catalyst is a fundamental parameter that directly affects the reaction rate. In general, for a catalyzed reaction, an increase in catalyst concentration leads to a proportional increase in the reaction rate, assuming the catalyst is the limiting factor. For instance, in the context of epoxy resin curing, a derivative of this compound, Phenylurea Propyl Imidazole (PUPI), has been shown to act as an accelerator. The concentration of PUPI significantly influences the curing kinetics. When used as a catalyst for the dicyandiamide (DICY) curing of diglycidylether bisphenol A (DGEBA) resin, varying the PUPI concentration has a marked effect on the curing temperatures acs.orgnih.gov. Increasing the concentration of the PUPI accelerator leads to a decrease in the onset and peak curing temperatures, indicating a faster reaction rate. This suggests that a higher concentration of the imidazole-containing catalyst provides more active sites for the reaction to proceed.

Temperature: Temperature is a critical factor that influences the rate of chemical reactions, including those catalyzed by this compound. According to the principles of chemical kinetics, an increase in temperature generally leads to an exponential increase in the reaction rate constant, as described by the Arrhenius equation. This is because higher temperatures provide the reacting molecules with the necessary activation energy to overcome the energy barrier of the reaction.

In the case of the PUPI-accelerated epoxy curing, temperature plays a pivotal role. Isothermal differential scanning calorimetry (DSC) studies have shown that at higher temperatures, the curing reaction proceeds much more rapidly. For example, a one-component epoxy resin formulated with PUPI achieved a high conversion in a significantly shorter time at 140°C compared to 120°C acs.orgnih.govresearchgate.net. This demonstrates the profound effect of temperature on the catalytic activity of this this compound derivative. The following interactive table illustrates the effect of PUPI concentration on the curing peak temperature of an epoxy resin system.

Interactive Data Table: Effect of PUPI Concentration on Epoxy Curing Peak Temperature

| PUPI Concentration (mol%) | Curing Onset Temperature (°C) | Curing Peak Temperature (°C) |

|---|---|---|

| 1 | 111 | 155 |

| 5 | 97 | 135 |

| 10 | 72 | 122 |

Data derived from studies on Phenylurea Propyl Imidazole (PUPI), a derivative of this compound, as an accelerator for dicyandiamide (DICY) curing of epoxy resins. acs.orgnih.gov

Pressure: The influence of pressure on a chemical reaction is most significant when gaseous reactants are involved. For reactions in the liquid phase, the effect of pressure on the reaction rate is generally minimal unless it influences the physical properties of the solvent or the volume of activation is significant. In many organic reactions where this compound would be employed as a catalyst, which are typically conducted in the liquid phase, pressure is not a primary parameter for optimization. However, in reactions involving gaseous substrates, increasing the partial pressure of the gas can lead to a higher concentration of the reactant in the liquid phase, thereby increasing the reaction rate. Atmospheric oxidation reactions of imidazole, for instance, show a decrease in regioselectivity with decreasing pressure rsc.org.

The ability to recycle a catalyst is a cornerstone of green chemistry and sustainable industrial processes. An ideal catalyst should be easily separable from the reaction mixture and maintain its activity over multiple reaction cycles. The stability of the catalyst under the reaction conditions is a prerequisite for its effective reuse.

Evidence from related catalytic systems supports the potential for recyclability. For instance, a nanocatalyst used for the synthesis of tetrasubstituted imidazoles was successfully recycled and reused for five runs without a significant loss of activity rsc.org. Similarly, a copper-based nanocatalyst employed for the synthesis of polysubstituted pyrroles and imidazole derivatives was reused for six cycles with no considerable reduction in reactivity and yields rsc.org. These examples, while not directly involving this compound as the catalyst, highlight the durability of the imidazole scaffold in catalytic applications.

The thermal stability of this compound is also a key factor in its potential for reuse, particularly in reactions conducted at elevated temperatures. Thermogravimetric analysis (TGA) of its derivative, PUPI, shows that the this compound moiety degrades at higher temperatures, indicating a certain level of thermal stability acs.orgnih.gov.

The following interactive table summarizes the recyclability of an imidazole-based nanocatalyst in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, providing a proxy for the potential reusability of catalysts containing the imidazole functional group.

Interactive Data Table: Recyclability of an Imidazole Synthesis Catalyst

| Cycle | Product Yield (%) |

|---|---|

| 1 | 98 |

| 2 | 97 |

| 3 | 97 |

| 4 | 96 |

| 5 | 95 |

Data from a study on a ZSM-11 zeolite catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. rsc.org

Polymer Science and Materials Engineering

Incorporation of 1-(3-Aminopropyl)imidazole into Polymeric Structures

The bifunctional nature of this compound, with its reactive amine and functional imidazole (B134444) group, makes it a valuable building block for modifying and synthesizing polymers. It can be grafted onto existing polymer backbones or used as a monomer in polymerization reactions to create materials with tailored characteristics for diverse applications.

pH-Sensitive Polyaspartamide Derivatives

Researchers have successfully synthesized novel pH-sensitive polyaspartamide derivatives by grafting this compound onto a polysuccinimide backbone. nsf.gov The degree of substitution (DS) of the imidazole moiety is a critical factor that governs the material's properties. Polymers with a high substitution of this compound exhibit a distinct pH-sensitive phase transition. nsf.gov These polymers demonstrate a significant buffering capacity in the pH range of 5 to 7, which increases with a higher DS of the imidazole derivative. nsf.gov

The pH also dictates the aggregation behavior of these polymers. For instance, MPEG/imidazole-g-polyaspartamides with a this compound DS greater than 82% form self-aggregates at a pH above 7 due to hydrophobic interactions of the unprotonated imidazole groups. nsf.gov These aggregates, with a mean size over 200 nm, dissociate at pH values below 7 as the imidazole groups become protonated. nsf.gov This responsive behavior makes these polyaspartamide derivatives promising candidates for advanced applications. nsf.govsigmaaldrich.com

| pH Condition | Imidazole Group State | Interaction | Resulting State | Mean Size |

|---|---|---|---|---|

| > 7 | Unprotonated | Hydrophobic | Self-aggregates form | > 200 nm |

| < 7 | Protonated | Electrostatic Repulsion | Aggregates dissociate | N/A |

Amphiphilic Polymers with Graft Reactions

The synthesis of pH-sensitive amphiphilic polymers has been achieved through the graft reaction of this compound. sigmaaldrich.comthermofisher.com In one approach, a series of these polymers was created by successively grafting octadecylamine (B50001) (C18), O-(2-aminoethyl)-O'-methylpolyethylene glycol, and this compound onto polysuccinimide. acs.org The resulting polymers form micelle-like nano-aggregates in aqueous solutions at a pH above 6.8. acs.org

In another study, derivatized dextran (B179266) was synthesized by grafting it with this compound. thermofisher.com The imidazole moiety is recognized for its pH-sensitive aggregation behavior and its ability to buffer between pH 5 and 7. thermofisher.com These characteristics are imparted to the dextran-based nanoparticles, which have been successfully prepared with sizes under 200 nm. thermofisher.com

Polyurethane Production and Modification of Epoxy Resins

N-(3-Aminopropyl)imidazole serves as a selective catalyst for both urethane (B1682113) and epoxy reactions. mdpi.com It is utilized in the preparation of polyurethanes and for the modification of epoxy resins, where the pendent imidazole functionality enhances the adhesion properties of the resin. mdpi.com Furthermore, it functions as a low-volatility catalyst in the manufacturing of molded soft polyurethane foams. mdpi.com

A notable application involves the reaction of this compound with phenyl isocyanate to synthesize Phenylurea Propyl Imidazole (PUPI). rsc.org This adduct acts as a thermal latent curing agent for diglycidylether bisphenol A (DGEBA) epoxy resin. rsc.org Significantly, PUPI also functions as an accelerator for dicyandiamide (B1669379) (DICY) curing agents in the curing of DGEBA. The incorporation of PUPI dramatically reduces the curing temperature, as shown by the shift in peak curing temperatures from 204°C to as low as 122°C. rsc.org

| PUPI Content (wt%) | Peak Curing Temperature (°C) |

|---|---|

| 0 | 204 |

| 1 | 155 |

| 5 | 126 |

| 10 | 122 |

Dispersing Agent Polymers

The imidazole group from this compound can be incorporated onto a polymer backbone to create effective dispersing agents. mdpi.com For example, a polymeric dispersant with carboxyl anchoring groups was modified through amidation using this compound. sigmaaldrich.com This modification introduced an azole anchoring group, which proved to be more universal. sigmaaldrich.com The resulting dispersant, PD-A1, demonstrated lower viscosity, improved stability, and enhanced compatibility across a diverse range of pigment systems compared to its predecessor. sigmaaldrich.com

Crosslinked Chlorosulfonated Poly(styrene)-divinylbenzene Polymers

A functionalized polymer has been synthesized by reacting this compound with crosslinked chlorosulfonated poly(styrene)-divinylbenzene (CSPS-DVB). The synthesis involves a three-step process: first, the creation of crosslinked poly(styrene-divinylbenzene) resin via suspension polymerization; second, the chlorosulfonation of this resin; and third, a sulfonamidation reaction with this compound. The resulting polymer has been used to modify carbon paste electrodes for the selective and sensitive determination of trace heavy metal ions.

Polyimide-Ionene Membranes

The compound this compound (API) is a key monomer in the synthesis of advanced ionene membranes. In one study, a series of imidazolium-based ionenes with aromatic amide linkages (ionene-polyamides) were developed. nsf.gov Diamide bis-imidazole monomers were first synthesized by reacting terephthaloyl chloride (TC) or isophthaloyl chloride (IC) with API. nsf.gov These monomers were then polymerized with different α,α′-dichloroxylenes to form the ionene-polyamides. nsf.gov The resulting membranes, such as [TC-API(p)-Xy][Tf2N], exhibited excellent thermal stability and superior selectivity for CO2/CH4 and CO2/N2 gas pairs. nsf.gov

In other research, polyimide-ionenes (PI-ionenes) were created. The synthetic route involves first reacting a dianhydride, such as pyromellitic dianhydride (PMDA), with an imidazole-containing amine like this compound to form a bis(imidazole) diimide. mdpi.com This intermediate is then polymerized with a dihalide via the Menshutkin reaction to create the final PI-ionene. These materials are being explored for their gas separation performance.

Functionalization of Nanomaterials

This compound is extensively used to functionalize nanomaterials, imparting new chemical properties to the nanoparticle surface, which enhances their performance in a range of applications from catalysis to environmental remediation.

Researchers have successfully developed this compound-functionalized porous graphene oxide nanosheets (GONs) that serve as a support for palladium nanoparticles (Pd NPs). acs.org In one study, amine-terminated imidazolium (B1220033) moieties were covalently immobilized on the GONs, followed by decoration with palladium nanoparticles of approximately 11 nm in size using a chemical reduction method. acs.org The functionalization of the graphene oxide structure with this compound was achieved through an epoxide ring-opening reaction facilitated by potassium hydroxide (B78521) in an aqueous medium. frontiersin.org

The successful synthesis of this nanocatalyst, often abbreviated as GO-Imd-Pd, was confirmed through a comprehensive suite of characterization techniques. acs.org This hybrid nanomaterial demonstrated high efficacy as a heterogeneous nanocatalyst for the oxidative amidation of aldehydes, a key chemical transformation. acs.orgbohrium.com The functionalized material offers Lewis acidic sites that help activate reactant molecules, leading to high product yields. acs.org A significant advantage of this nanocatalyst is its ease of separation from the reaction mixture via simple centrifugation and its remarkable recyclability, showing no significant loss of activity after six catalytic runs. acs.orgbohrium.com

Table 1: Characterization of Imidazole-Functionalized Porous Graphene Oxide Nanosheets (GO-Imd-Pd)

| Characterization Technique | Purpose | Reference |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | To identify functional groups and confirm covalent bonding. | acs.org |

| X-ray Diffraction (XRD) | To analyze the crystalline structure of the material. | acs.org |

| Transmission Electron Microscopy (TEM) | To observe the morphology and size of the nanoparticles. | acs.org |

| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the functionalized nanosheets. | acs.org |

| Scanning Electron Microscopy (SEM) | To study the surface topography of the material. | acs.org |

| Energy-Dispersive X-ray Analysis (EDAX) | To determine the elemental composition. | acs.org |

| X-ray Photoelectron Spectroscopy (XPS) | To analyze the surface chemistry and bonding states. | acs.org |

| Elemental Analysis (CHN) | To determine the percentage of Carbon, Hydrogen, and Nitrogen. | acs.org |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | To quantify the amount of palladium loaded. | acs.org |

| BET Surface Area Analysis | To measure the specific surface area of the porous material. | acs.org |

This compound serves as an effective coating and stabilizer in the synthesis of magnetite (Fe₃O₄) nanoparticles (MNPs). nih.govnih.gov A straightforward preparation method involves using this compound as a base during the co-precipitation of iron(II) and iron(III) salts, or starting from only iron(II) chloride. nih.govnih.govresearchgate.net This approach allows for the creation of amino-functionalized magnetic nanoparticles, which are crucial for subsequent polymer linkage and have promising applications in biomedicine, catalysis, and nanotechnology. nih.govnih.govresearchgate.net

The morphology of the resulting nanoparticles is influenced by the synthesis conditions. researchgate.net For instance, using this compound as a stabilizer can yield spherical nanoparticles with a mean diameter of approximately 45 nm. researchgate.net The functionalized surface of these aminopropylimidazole-containing magnetic nanoparticles can be further modified, for example, by linking with polymers like poly(benzofuran-co-arylacetic acid), expanding their utility. nih.govnih.govresearchgate.net Characterization using techniques such as Fourier transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) confirms the successful coating and functionalization of the magnetite nanoparticles. nih.govnih.gov

In the field of water treatment, this compound is used to modify ultrafiltration membranes to enhance their performance and mitigate fouling. jst.go.jpresearchgate.net One innovative approach involves the design of a bifunctional zwitterion, (this compound) propanesulfonate (APIS), which acts as both a membrane modifier and a draw solute for forward osmosis (FO) wastewater treatment. acs.org

The APIS molecule is immobilized onto the membrane surface, such as sulfonated poly(ether sulfone) (sPES), through a rapid amidation reaction. acs.org This modification imparts favorable properties to the membrane. Studies have shown that an APIS-modified sPES membrane can exhibit a 101% increase in water flux compared to the nascent membrane when using a 0.5 M NaCl draw solution (increasing from 9.3 to 18.7 LMH). acs.org Furthermore, these modified membranes demonstrate significantly higher fouling resistance. In a 20-hour experiment against a 200 ppm ovalbumin solution, the APIS-modified membrane showed a much smaller decline in water permeation and a superior flux recovery rate of 88% after cleaning, compared to a 59% recovery for the unmodified membrane. acs.org Such modifications are crucial for developing more efficient and durable membrane-based water purification systems. jst.go.jpresearchgate.net

Table 2: Performance of APIS-Modified Forward Osmosis Membrane

| Parameter | Nascent sPES Membrane | APIS-Modified sPES Membrane | Reference |

| Water Flux (0.5 M NaCl Draw Solution) | 9.3 LMH | 18.7 LMH | acs.org |

| Flux Recovery (after 20h fouling) | 59% | 88% | acs.org |

Applications in Advanced Materials

The reactivity of this compound allows for its incorporation into various material systems, leading to the creation of advanced materials like specialized hydrogels, coatings, and high-performance resins.

While the direct use of this compound in hydrogel synthesis is a specific area of research, the broader class of aminopropyl-functionalized molecules, such as (3-aminopropyl) triethoxysilane (B36694) (APTES), are commonly used to create hydrogel coatings. nih.govmdpi.com These coatings combine the desirable properties of hydrogels, like lubricity and biocompatibility, with the mechanical strength of a substrate material. nih.govresearchgate.net Functional hydrogel coatings are being developed for various applications, including pH-responsive coatings for urinary catheters to prevent bacterial colonization and encrustation. rsc.org The amine functionality is key to anchoring the hydrogel network to surfaces.

This compound is recognized as an effective adhesion promoter, particularly in coating compositions designed for direct-to-metal applications. google.com The pendent imidazole functionality is known to improve the adhesion properties of resins. basf.com The molecule acts as a bridge: the primary amine group can react with and become chemically bonded to the resin matrix (e.g., an epoxy or polyurethane system), while the imidazole ring adsorbs onto the substrate surface through physical interactions like hydrogen bonds or dipolar interactions, significantly enhancing adhesion. google.combasf.com

Furthermore, this compound is a key building block for synthesizing thermal latent curing agents for one-component epoxy resins. nih.gov For instance, it can be reacted with phenyl isocyanate to produce phenylurea propyl imidazole (PUPI). nih.gov This adduct, when mixed with an epoxy resin like diglycidylether bisphenol A (DGEBA), remains stable at room temperature but acts as a potent accelerator at elevated temperatures. nih.gov This "latency" is crucial for prepreg composites used in aerospace and automotive industries, allowing for ease of handling before the final curing process. nih.gov The addition of PUPI can dramatically lower the curing temperature of epoxy-dicyandiamide systems, reducing the peak curing temperature from 204°C to as low as 122°C. nih.gov

Viscosity Index Improvers

The compound this compound serves as a valuable building block and functional amine in the formulation of advanced viscosity index improvers (VIIs), particularly multifunctional dispersant VIIs used in engine lubricants. basf.comgoogle.com These additives are critical for maintaining the viscosity of lubricating oils over a wide range of operating temperatures, ensuring consistent performance and protection.

In this context, this compound is incorporated into a polymer backbone to create a dispersant VII. google.com Typically, an olefin copolymer, such as a copolymer of ethylene (B1197577) and one or more C3-C28 alpha-olefins, is first grafted with an acylating agent. google.com This grafted polymer is then reacted with an amine, such as this compound, to attach the functional group that imparts dispersancy. google.comgoogle.com This functionality provides control over sludge and varnish, keeping engine components clean. google.com

The resulting dispersant viscosity index improvers offer multiple benefits. They not only modify the oil's viscosity but also help to keep soot and other particulate matter suspended in the oil, preventing the formation of harmful deposits. google.com The use of this compound as the functional amine contributes to these dispersant qualities, which are essential for the longevity and efficiency of modern engines, including those with exhaust gas recirculation systems. googleapis.comepo.org Incorporating these advanced VIIs can also reduce the total amount of additive needed in a lubricant formulation, offering potential cost and performance advantages. googleapis.com

Table 1: Application of this compound in Viscosity Index Improvers This table is interactive. Users can sort and filter the data.

| Polymer Backbone | Functionalizing Agent | Role of this compound | Resulting Additive | Key Performance Attribute | Reference |

|---|---|---|---|---|---|

| Olefin Copolymer (e.g., ethylene-alpha-olefin) | Acylating Agent | Reacts with the acylated polymer to provide a dispersant functional group. | Dispersant Viscosity Index Improver | Enhances wear protection and controls sludge and varnish. | google.com |

| Polyolefin | Acylating Agent | An aliphatic primary amine that imparts sludge and varnish control. | Multiple Function Dispersant Graft Polymer | Soot handling and sludge/varnish control. | google.com |

pH-Responsive Nanocarriers for Drug Delivery

The imidazole group of this compound is a key functional moiety for creating pH-sensitive nanocarriers designed for targeted drug delivery, particularly in anticancer therapies. unpad.ac.idunpad.ac.id The principle behind this application lies in the pKa of the imidazole group, which is typically in the range of 5.0 to 6.5. unpad.ac.id This property allows polymers functionalized with this compound to remain stable and retain their drug cargo at the physiological pH of blood (around 7.4), but to undergo structural changes and release the drug in the acidic microenvironments characteristic of tumors (pH ~6.5-7.2) or intracellular compartments like endosomes (pH ≤ 6.5). unpad.ac.id

Researchers have successfully synthesized various pH-responsive nanocarriers by incorporating this compound into different polymer systems. These systems are typically prepared either by grafting the compound onto a pre-existing polymer or by using it in the direct synthesis of amphiphilic polymers that can self-assemble into nanoparticles. unpad.ac.idfishersci.fisigmaaldrich.com

Detailed Research Findings:

Polyaspartamide Derivatives: New pH-sensitive polyaspartamide derivatives have been synthesized by grafting this compound onto a polysuccinimide backbone. nih.gov These polymers exhibit a distinct pH-sensitive phase transition. At pH values above 7, hydrophobic interactions between the unprotonated imidazole groups lead to the formation of self-aggregates with sizes over 200 nm. nih.gov As the pH drops below 7, the imidazole groups become protonated, causing the aggregates to dissociate and release their contents. nih.gov The buffering capacity of these polymers, which is beneficial for endosomal escape, increases with a higher degree of substitution of this compound. nih.gov

Dextran-Based Nanoparticles: In another approach, derivatized dextran was grafted with this compound to create biodegradable and pH-sensitive nanoparticles. spm.com.cn These nanoparticles, with sizes under 200 nm, were successfully prepared via nanoprecipitation and demonstrated pH-sensitive behavior, highlighting the versatility of using natural polysaccharides as carriers. spm.com.cn

Polymeric Micelles for Doxorubicin (B1662922) Delivery: pH-responsive polymeric micelles were constructed through the post-polymerization modification of poly(pentafluorophenyl acrylate) (PPFPA). nih.gov After an initial modification, this compound (API) was reacted with the polymer core. These API-modified micelles were capable of encapsulating the anticancer drug doxorubicin (DOX). nih.gov Dynamic light scattering studies confirmed that the micelles disintegrated when the pH was switched from a neutral 7.4 to an acidic 5.0, due to the protonation of the imidazolyl groups. This led to a significantly faster and greater release of DOX in the acidic environment compared to the neutral pH. nih.gov

Magnetite Nanoparticles: The compound has also been used as a surface coating for magnetite nanoparticles. researchgate.net This functionalization provides an amino-functionalized surface that can be further modified, creating a platform for targeted drug delivery systems where the nanoparticle's trajectory can be guided by external magnetic fields. researchgate.net

Table 2: Research on this compound in pH-Responsive Nanocarriers This table is interactive. Users can sort and filter the data.

| Polymer System | Nanocarrier Type | Key Finding | Drug Model | Reference |

|---|---|---|---|---|

| Polyaspartamide | Polymer Aggregates | Aggregates ( >200 nm) form at pH > 7 and dissociate at pH < 7 due to imidazole protonation. | Not specified | nih.gov |

| Dextran | Nanoparticles | Synthesized biodegradable nanoparticles (< 200 nm) with demonstrated pH-sensitivity. | Not specified | spm.com.cn |

| Poly(pentafluorophenyl acrylate) | Polymeric Micelles | Micelles disintegrate at pH 5.0, leading to accelerated drug release. | Doxorubicin (DOX) | nih.gov |

| Carboxymethyl chitosan (B1678972) (CMCS) | Nanoparticles | Grafting with API led to swelling at acidic conditions, accelerating DOX release. | Doxorubicin (DOX) | unpad.ac.id |

Biomedical and Pharmacological Applications

Antimicrobial Activities of 1-(3-Aminopropyl)imidazole and its Complexes

This compound and its derivatives have demonstrated notable antimicrobial properties. The imidazole (B134444) moiety itself is a key structural component in many biologically active compounds, and its incorporation into various molecular frameworks has been a strategy for developing new therapeutic agents. mdpi.comnano-ntp.com

Antibacterial Efficacy Against Bacterial Strains

Complexes of this compound, particularly with metal ions like silver (Ag(I)), have shown promise as antibacterial agents. Studies have investigated the efficacy of these complexes against a range of both Gram-positive and Gram-negative bacteria.

For instance, silver(I) complexes of Schiff base ligands derived from this compound have exhibited moderate antibacterial activity against strains such as Staphylococcus aureus (S. aureus), methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli (E. coli), and Pseudomonas aeruginosa (P. aeruginosa). clinmedkaz.orgresearchgate.netmaynoothuniversity.ie While the uncoordinated Schiff base ligands and their copper(II) and zinc(II) complexes were found to be inactive, the silver complexes displayed noteworthy antibacterial effects. maynoothuniversity.ie

It is important to note that the antibacterial activity of imidazole derivatives can be influenced by various factors, including the nature of substituents on the imidazole ring and the specific bacterial strain being targeted. nano-ntp.comclinmedkaz.org For example, one study found that a specific N,N-disubstituted 2-aminobenzothiazole (B30445) containing an N-propyl imidazole moiety was a potent inhibitor of S. aureus and several MRSA strains, but was not effective against Gram-negative bacteria due to efflux pump mechanisms. nih.gov

| Compound/Complex | Bacterial Strain | Activity | Reference |

| Silver(I) complexes of Schiff base ligands from this compound | S. aureus, MRSA, E. coli, P. aeruginosa | Moderate antibacterial activity | clinmedkaz.orgresearchgate.netmaynoothuniversity.ie |

| N,N-disubstituted 2-aminobenzothiazole with N-propyl imidazole | S. aureus, MRSA | Potent inhibitor | nih.gov |

| Uncoordinated Schiff base ligands from this compound | Various bacterial pathogens | Inactive | maynoothuniversity.ie |

| Copper(II) and Zinc(II) complexes of Schiff base ligands from this compound | Various bacterial pathogens | Inactive | maynoothuniversity.ie |

Antifungal Efficacy

In addition to antibacterial properties, complexes derived from this compound have also demonstrated good antifungal activity. maynoothuniversity.ie Silver(I) complexes of Schiff base ligands synthesized from this compound have shown effectiveness against fungal pathogens. maynoothuniversity.ie

The imidazole scaffold is a well-established pharmacophore in antifungal drug design. mdpi.com For example, a study on novel ionic liquids synthesized using 1-methyl imidazole showed significant antifungal activity against Candida albicans, a common cause of fungal infections. nih.gov The mechanism of action for many imidazole-based antifungals involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane.

Mechanism of Antimicrobial Action

The antimicrobial mechanism of imidazole derivatives is multifaceted. It often involves the disruption of essential cellular processes in microorganisms. For some imidazole compounds, the mode of action includes interfering with bacterial DNA replication, inhibiting cell wall synthesis, and causing disruption of the cell membrane. mdpi.com The ability of the imidazole ring to coordinate with metal ions is also a key factor in the antimicrobial activity of its metal complexes. clinmedkaz.org

Pharmaceutical Development and Drug Discovery

The versatility of this compound makes it a valuable tool in pharmaceutical development and drug discovery, serving as both a foundational element for new drugs and a functional component in delivery systems.

Building Block for Biologically Active Molecules

This compound is recognized as a versatile building block for the synthesis of a wide array of biologically active molecules. chemimpex.comnetascientific.commusechem.com Its unique structure, featuring an imidazole ring, makes it a valuable intermediate in the production of various pharmaceuticals. chemimpex.com The primary amine and the imidazole nitrogen atoms provide reactive sites for further chemical modifications, allowing for the creation of diverse molecular architectures with potential therapeutic applications. For instance, it has been used in the synthesis of compounds targeting neurological disorders and as a ligand in coordination chemistry for creating stable metal complexes. chemimpex.commusechem.com

Development of pH-Sensitive Drug Delivery Systems

A significant application of this compound in pharmaceutical development is its use in creating pH-sensitive drug delivery systems. unpad.ac.idunpad.ac.id The imidazole group has a pKa in the range of 5.0–6.5, which allows it to be protonated in acidic environments, such as those found in tumor microenvironments or within cellular endosomes. unpad.ac.id This property is exploited to design nanocarriers that can selectively release their drug payload in response to a drop in pH.

Researchers have synthesized various pH-sensitive polymers and nanoparticles by grafting this compound onto different backbones, such as polyaspartamide and dextran (B179266). nih.govspm.com.cn These nanocarriers are designed to be stable at physiological pH (around 7.4), minimizing premature drug release in the bloodstream. unpad.ac.idunpad.ac.id Upon reaching the acidic environment of a tumor, the protonation of the imidazole groups leads to a change in the polymer's conformation, causing the nanocarrier to swell or disassemble and release the encapsulated drug. unpad.ac.idnih.gov This targeted drug delivery approach aims to enhance the therapeutic efficacy of anticancer drugs while reducing systemic toxicity. unpad.ac.idunpad.ac.id

| Application | Description | Key Feature | Reference |

| Building Block | Used in the synthesis of various biologically active molecules and pharmaceuticals. | Versatile chemical structure with multiple reactive sites. | chemimpex.comnetascientific.commusechem.com |

| pH-Sensitive Drug Delivery | Incorporated into polymers to create nanocarriers that release drugs in acidic environments. | Imidazole group's pKa allows for pH-triggered drug release. | unpad.ac.idunpad.ac.idnih.govspm.com.cn |

Anticancer Potential and Tumor Targeting

The acidic microenvironment of solid tumors presents a unique opportunity for targeted drug delivery. The imidazole group of this compound has a pKa value in the range of 5.0–6.5, which allows it to become protonated in the slightly acidic conditions found in tumor tissues (pH ~6.5-7.2). unpad.ac.idunpad.ac.id This property is exploited in the design of pH-sensitive nanocarriers for anticancer drugs. unpad.ac.idunpad.ac.id

These nanocarriers are designed to be stable at the physiological pH of blood (7.4), minimizing premature drug release and associated side effects. unpad.ac.idunpad.ac.id Upon reaching the acidic tumor microenvironment, the imidazole groups become protonated, leading to a change in the nanocarrier's structure and triggering the release of the encapsulated anticancer drug directly at the tumor site. unpad.ac.id This targeted approach enhances the drug's efficacy while reducing systemic toxicity. unpad.ac.idunpad.ac.id

Researchers have successfully incorporated this compound into various nanocarrier systems, including micelles and carbon dots, for the delivery of chemotherapeutic agents like doxorubicin (B1662922). unpad.ac.idnih.gov For instance, doxorubicin-loaded pH-sensitive carbon dots synthesized with this compound demonstrated a significantly higher drug release at tumoral pH compared to physiological pH. nih.gov These nanocarriers have shown the ability to inhibit tumor growth in preclinical models. nih.gov Furthermore, the "proton sponge effect" facilitated by the protonated imidazole groups can lead to the rupture of endosomes, allowing the drug to escape into the cytoplasm of cancer cells and exert its therapeutic effect. nih.gov

The development of these smart drug delivery systems highlights the significant potential of this compound in creating more effective and targeted cancer therapies. unpad.ac.idnih.govnih.gov

Interactions with Enzymes (e.g., Phosphodiesterase-3, Guanylate Cyclase)

The interaction of imidazole derivatives with key enzymes involved in cellular signaling pathways has been a subject of interest in drug discovery. A theoretical study investigated the coupling of twenty imidazole derivatives, including this compound, with phosphodiesterase-3 (PDE3) and guanylate cyclase. biointerfaceresearch.com

The study suggested that this compound, among other derivatives, could potentially influence the biological activity of the guanylate cyclase enzyme. biointerfaceresearch.com However, the same study indicated that it might not significantly alter the activity of the phosphodiesterase-3 enzyme compared to known inhibitors like milrinone (B1677136) and anagrelide. biointerfaceresearch.com

It's important to note that this was a theoretical docking study, and further experimental validation is required to confirm these findings and to fully understand the nature and extent of these interactions. The study provides a basis for future research into the potential of this compound and its analogs as modulators of these important enzymatic pathways. biointerfaceresearch.com

Biochemical Research

In the realm of biochemical research, this compound serves as a valuable tool for investigating enzyme interactions and metabolic pathways. netascientific.com

Enzyme Interactions and Mechanisms

The imidazole moiety is a common functional group in biological systems and can interact with the active sites of various enzymes. Studies have shown that imidazole and its derivatives can act as reversible inhibitors of certain enzymes, such as β-glucosidase. researchgate.net For example, this compound has been demonstrated to inhibit β-glucosidase in a dose-dependent manner. researchgate.net Computational docking studies have suggested that imidazole interacts with residues within the active site of enzymes like GH1 β-glucosidase. researchgate.net Understanding these interactions is crucial for elucidating enzyme mechanisms and for the development of novel enzyme inhibitors. researchgate.net

Metabolic Pathway Insights

The study of how compounds like this compound are metabolized and how they influence metabolic pathways provides valuable insights into cellular processes. netascientific.comfrontiersin.org While specific research on the metabolic pathway of this compound is not extensively detailed in the provided context, the metabolism of related imidazole-containing compounds, such as imidazole propionate (B1217596) derived from histidine, is an active area of investigation. frontiersin.org Understanding these pathways can shed light on the roles of various metabolites in health and disease. frontiersin.org

Supramolecular Complexes in Medicinal Research

The ability of the imidazole ring to coordinate with metal ions has led to the development of a wide range of supramolecular complexes with potential medicinal applications, particularly in cancer therapy. dntb.gov.uamdpi.comnih.gov

Anticancer Supramolecular Complexes (e.g., Platinum-based, Ruthenium-based)

Metal-based complexes, especially those involving platinum and ruthenium, have emerged as a promising class of anticancer agents. mdpi.comnih.govnih.gov The incorporation of ligands like this compound can modulate the properties of these complexes, such as their solubility, stability, and biological activity. dntb.gov.uanih.gov

Platinum-based Complexes: While the provided search results focus more on ruthenium, the general principle of using imidazole-containing ligands extends to platinum-based complexes. mdpi.comnih.gov The coordination of imidazole derivatives to platinum can lead to compounds with enhanced cytotoxic effects against cancer cells. nih.gov The unique structural features of this compound make it an attractive ligand for the design of novel platinum-based anticancer agents.

The development of these supramolecular complexes represents a promising strategy in the ongoing search for more effective and selective metal-based cancer therapies. mdpi.comnih.govnih.gov

Ion Receptors and Imaging Agents

The unique structural features of this compound, particularly the presence of both a primary amine and an imidazole ring, make it a valuable building block for the synthesis of sophisticated ion receptors and imaging agents. The imidazole moiety can act as a hydrogen bond donor and its pyridine-like nitrogen atom is an excellent metal ion receptor. nih.gov These properties are leveraged to create chemosensors that can selectively bind to specific ions, often resulting in a detectable change in their optical properties, such as color or fluorescence, which is a principle that has been applied in various biological and medical research contexts. nih.govmonash.edu

Schiff Base Derivatives as Fluorescent Chemosensors

A significant area of research has been the development of Schiff base derivatives of this compound for the detection of metal ions. monash.edumdpi.com Schiff bases are compounds containing an imine or azomethine group (-C=N-), and their derivatives can be designed to be highly selective and sensitive for particular metal cations. monash.edu

One notable example is the fluorescent receptor HL , synthesized through the condensation of this compound with ortho-vanillin. nih.govresearchgate.net This chemosensor has demonstrated high selectivity and sensitivity for zinc (Zn²⁺) and copper (Cu²⁺) ions. researchgate.net The interaction of HL with Zn²⁺ ions leads to a significant fluorescence enhancement, a "turn-on" response, at 470 nm. nih.govresearchgate.net Conversely, the subsequent addition of Cu²⁺ to the solution causes a quenching of this fluorescence, a "turn-off" phenomenon. researchgate.net This dual-response mechanism allows for the distinct detection of both ions. Research has confirmed the sensing ability of HL for Zn²⁺ through fluorescence, UV-Vis, and ¹H NMR titration analysis. researchgate.net Furthermore, HL has been shown to be non-cytotoxic and effective for the intracellular detection of Zn²⁺ in cancer cell lines such as HeLa and DU-145. researchgate.net The detection limits for Zn²⁺ and Cu²⁺ were found to be 31.044 nM and 11.64 nM, respectively. researchgate.net

Another Schiff base, referred to as Probe-16 , was synthesized from this compound and 2-Hydroxy-5-(p-tolyldiazenyl) benzaldehyde. mdpi.com This probe is weakly fluorescent on its own due to C=N isomerism. However, in the presence of Cu²⁺, the formation of the probe-Cu²⁺ complex restricts this isomerism, leading to a chelation-enhanced fluorescence (CHEF) effect, making it a selective sensor for copper ions. mdpi.com

Chalcone-based Schiff bases of this compound have also been synthesized and their metal complexes with Co(II), Ni(II), Cu(II), and Zn(II) have been characterized. nih.govresearchgate.net The coordination of these ligands with the metal ions was confirmed by fluorescence spectroscopy. nih.gov

Cyanine (B1664457) Dye-Based Imaging Agents

Beyond Schiff bases, this compound has been incorporated into other types of imaging agents. A near-infrared (NIR) cyanine dye derivative, Cy1 , was synthesized by reacting this compound with the commercially available dye IR-813 p-toluenesulfonate. mdpi.com This modification aimed to create a metal ion sensor. Cy1 was found to be sensitive to a range of divalent metal ions, including Zn²⁺, Cd²⁺, Co²⁺, Ni²⁺, and Hg²⁺, causing a blue shift in its absorption spectrum and a color change from pale green to blue. mdpi.com In the case of Cu²⁺, a decrease in absorption and quenching of fluorescence emission at 785 nm was observed. mdpi.com The introduction of the aminopropyl imidazole group also helped to prevent π-π stacking interactions, leading to enhanced fluorescence. mdpi.com

Other Derivatives

Researchers have also explored the use of this compound to create fluorescent receptors for non-metal ions. For instance, a receptor designed for the selective fluorescence sensing of salicylic (B10762653) acid was synthesized from 1-pyrenecarboxaldehyde (B26117) and this compound. researchgate.net

The table below summarizes the characteristics of some of the ion receptors and imaging agents derived from this compound.

| Receptor Name | Derivative of this compound and... | Target Ion(s) | Sensing Mechanism | Detection Limit | Application |

| HL | ortho-Vanillin | Zn²⁺, Cu²⁺ | Fluorescence turn-on for Zn²⁺, turn-off for Cu²⁺ researchgate.net | Zn²⁺: 31.044 nM, Cu²⁺: 11.64 nM researchgate.net | Intracellular Zn²⁺ imaging researchgate.net |

| Probe-16 | 2-Hydroxy-5-(p-tolyldiazenyl) benzaldehyde | Cu²⁺ | Chelation-Enhanced Fluorescence (CHEF) mdpi.com | Not specified | Cu²⁺ detection mdpi.com |

| Cy1 | IR-813 p-toluenesulfonate | Zn²⁺, Cd²⁺, Co²⁺, Ni²⁺, Hg²⁺, Cu²⁺ | Colorimetric and fluorescent changes mdpi.com | Not specified | Metal ion sensing mdpi.com |

| Pyrene-based Receptor | 1-Pyrenecarboxaldehyde | Salicylic Acid | Fluorescence enhancement researchgate.net | Not specified | Salicylic acid sensing researchgate.net |

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electron distribution, molecular orbitals, and reactivity of 1-(3-Aminopropyl)imidazole. These studies provide a foundational understanding of its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution. For this compound, DFT calculations have been performed to analyze its vibrational sequence patterns and electronic properties. researchgate.net Hybrid computational calculations have been carried out using various basis sets, including 6-31++G(d,p) and 6-311++G(d,p), to ensure accuracy. researchgate.net These analyses help in assigning the fundamental frequencies observed in FT-IR and FT-Raman spectra. researchgate.net

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited states and electronic transitions. researchgate.net This method has been utilized to deliberate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of this compound. researchgate.net TD-DFT is also employed to calculate optoelectronic properties like absorption wavelengths, excitation energies, and oscillator strengths, which are crucial for understanding the molecule's response to light. researchgate.net

Table 1: Theoretical Methods Applied to this compound

| Method | Basis Sets | Properties Investigated |

|---|---|---|

| DFT | 6-31++G(d,p), 6-311++G(d,p) | Vibrational Frequencies, Electronic Properties |

| TD-DFT | Not Specified | HOMO-LUMO Energies, Absorption Wavelengths, Excitation Energies |

This table is based on findings reported for this compound. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. The energies of these orbitals and the gap between them are key indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net For this compound, the HOMO and LUMO energies have been calculated to understand the charge transformation that occurs within the molecule. researchgate.net

Table 2: Key Findings from FMO Analysis of this compound

| Parameter | Significance | Finding |

|---|---|---|

| HOMO Energy | Electron-donating ability | Implies regions of high electron density |

| LUMO Energy | Electron-accepting ability | Implies regions susceptible to nucleophilic attack |

Conceptual DFT provides a framework to quantify chemical reactivity through various descriptors derived from the electron density. mdpi.comvub.be These descriptors, such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω), offer quantitative measures of a molecule's reactivity. mdpi.com While specific studies performing a full Conceptual DFT analysis on this compound are not detailed in the available literature, the principles are widely applied to related imidazole (B134444) derivatives. nih.gov

These reactivity indices are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO) and are used to predict the global reactive behavior of a molecule. mdpi.com For instance, chemical hardness (η) measures the resistance to change in the electron distribution, with harder molecules being less reactive. vub.be The electrophilicity index (ω) quantifies the ability of a species to accept electrons. mdpi.com Such analyses on imidazole derivatives help in understanding their chemical behavior and potential interaction sites. nih.gov

Table 3: Common Conceptual DFT Reactivity Descriptors

| Descriptor | Formula (in terms of Ionization Potential I and Electron Affinity A) | Chemical Interpretation |

|---|---|---|

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation or change in electron configuration. |

| Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

This table outlines the general principles of Conceptual DFT, which are applicable to molecules like this compound. mdpi.comnih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that defines chemical bonding and molecular structure based on the topology of the electron density. nih.gov QTAIM analysis can identify bond critical points (BCPs) and characterize the nature of chemical bonds (e.g., covalent vs. closed-shell interactions like hydrogen bonds). nih.gov This method has been applied to various imidazole derivatives to investigate the nature and strength of intramolecular hydrogen bonding interactions. nih.govresearchgate.net

Energy Decomposition Analysis (EDA) is a method used to partition the interaction energy between molecular fragments into physically meaningful components, such as electrostatic, Pauli repulsion, orbital (charge transfer and polarization), and dispersion energies. acs.org This analysis provides deep insight into the nature of the forces holding a molecular complex together. While specific EDA studies on this compound were not found, the technique is applied to understand interactions in imidazole-containing complexes, for example, in excited states or in metal-ligand bonding. acs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. This technique allows for the exploration of conformational changes, solvent effects, and the dynamic behavior of molecular systems. rug.nl

While specific MD simulations focusing solely on this compound are not prominently featured in the reviewed literature, MD simulations of the parent imidazole molecule in aqueous solutions have been performed to understand its hydration shell and interactions with water molecules. Furthermore, constant pH MD simulations are a relevant application for molecules like this compound, as they can model how protonation states of the imidazole ring and the primary amine change with pH, which in turn affects the molecule's structure and interactions. nih.govrug.nl Such simulations are crucial for understanding its behavior in biological environments where pH plays a critical role. nih.gov

Computational Modeling of Biological Interactions

Computational modeling, particularly molecular docking and dynamics, is essential for predicting and analyzing the interactions of small molecules with biological targets like proteins and DNA.

A significant application of this compound in this area is its incorporation into novel polyamides designed to bind to specific DNA sequences. nih.gov A dicationic polyamide containing the this compound moiety was designed and synthesized to target the minor groove of the 5'-ACGCGT-3' DNA sequence. nih.gov Computational modeling, in conjunction with experimental techniques like DNase I footprinting and isothermal titration calorimetry (ITC), helps to understand the binding affinity and selectivity of these compounds. nih.gov Studies showed that while the inclusion of the aminopropyl group can enhance affinity, its specific placement on the polyamide backbone is crucial for optimal binding. nih.gov

Furthermore, this compound serves as a building block for synthesizing compounds with potential antimicrobial or anticancer activities. nih.govnih.gov Molecular docking studies are often employed to predict how these derivatives might interact with enzyme active sites or other biological receptors, providing a rationale for their observed biological activity and guiding the design of more potent molecules. nih.govnih.gov

Ligand-Protein Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arabjchem.org This method is crucial in drug design for understanding how a ligand, such as an imidazole derivative, might interact with a protein's binding site. arabjchem.org

In silico molecular docking studies on various imidazole derivatives have been conducted to explore their potential as therapeutic agents. arabjchem.orgresearchgate.net These studies often utilize software like AutoDock to simulate the binding of the imidazole compound to the active site of a target protein. jchr.org The primary goal is to determine the binding affinity, which is often expressed as binding energy (in kJ/mol or kcal/mol), and the inhibition constant (Ki). arabjchem.org Lower binding energy values indicate a more stable ligand-protein complex.

For instance, studies on imidazole derivatives targeting enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase [GlcN-6-P] have shown that these compounds can fit well into the active pocket of the enzyme. arabjchem.orgresearchgate.net The interactions stabilizing the complex typically involve hydrogen bonds and pi-pi stacking interactions between the imidazole ring and the amino acid residues of the protein. mdpi.com The binding conformations predicted by docking simulations provide a structural basis for the molecule's potential inhibitory activity. nih.gov

While specific docking studies for this compound are not extensively detailed in the provided context, the general findings for imidazole derivatives suggest that the imidazole nucleus plays a significant role in binding. The aminopropyl side chain would offer additional points for hydrogen bonding, potentially enhancing its binding affinity to target proteins.

Table 1: Example of Molecular Docking Parameters for Imidazole Derivatives

| Parameter | Description | Typical Values for Active Compounds |

|---|---|---|

| Binding Energy | The energy released upon formation of the ligand-protein complex. A lower value indicates stronger binding. | -6 to -10 kcal/mol |

| Inhibition Constant (Ki) | A measure of the inhibitor's potency. It represents the concentration of inhibitor required to decrease the maximum rate of an enzyme-catalyzed reaction by half. | Micromolar (µM) to Nanomolar (nM) range |

| Hydrogen Bonds | Non-covalent attractions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. Key for stabilizing the complex. | 1 or more bonds with active site residues |

Prediction of Drug-Enzyme Interactions

The prediction of how a drug molecule interacts with an enzyme is a cornerstone of modern drug development. nih.govresearchgate.net Computational approaches are essential for screening large libraries of compounds and identifying potential candidates that can modulate the activity of a specific enzyme. researchgate.netnih.gov These interactions are often mediated by enzymes from the Cytochrome P450 (CYP) family, which are central to drug metabolism. nih.gov

For compounds containing an imidazole moiety, a key aspect of their predicted interaction with enzymes is their potential to act as inhibitors. mdpi.com The nitrogen atoms in the imidazole ring can coordinate with the heme iron of CYP enzymes, leading to inhibition of their metabolic activity. This can result in drug-drug interactions if co-administered with other drugs metabolized by the same enzyme. nih.gov

In silico models and quantitative structure-activity relationship (QSAR) studies are employed to predict these interactions. By analyzing the structural features of a molecule like this compound, these models can estimate its affinity for different enzymes. researchgate.net The inhibition constant (Ki) is a critical parameter derived from in vitro experiments that is used to quantify the potency of an inhibitor. nih.gov This value, along with the inhibitor's concentration at the site of metabolism, helps predict the extent of in vivo enzyme inhibition. researchgate.net